3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
Overview
Description
3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Biological Activity
3-Cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol is a compound characterized by its unique structural features, which include a cyclobutyl group, a tetrahydrofuran ring, and a pyrazole moiety. This combination of functional groups suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₂O₂ |
Molecular Weight | 222.28 g/mol |
CAS Number | 2098048-46-3 |
Purity | Min. 95% |
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The binding of this compound to these targets can modulate their activity, leading to various biochemical responses. For instance, its potential anti-inflammatory and anticancer properties are attributed to its ability to inhibit certain signaling pathways involved in cell proliferation and inflammation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, research on pyrazole derivatives has shown their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that the compound can trigger caspase activation, leading to programmed cell death in various cancer cell lines, including MDA-MB-231 and Hs 578T .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In animal models, it has shown promise in reducing markers of inflammation, suggesting a potential application in treating inflammatory diseases .
Case Studies
- In Vitro Studies on Cancer Cells
- Anti-inflammatory Research
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity |
---|---|
3-Cyclobutyl-1-(tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amino | Potential anticancer and anti-inflammatory effects |
3-Cyclobutyl-1-(tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-carboxylic acid | Similar anticancer properties observed |
Properties
IUPAC Name |
5-cyclobutyl-2-(oxolan-2-ylmethyl)-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-12-7-11(9-3-1-4-9)13-14(12)8-10-5-2-6-16-10/h7,9-10,13H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKQXWBRZAKEIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CC3CCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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